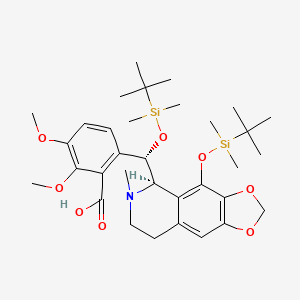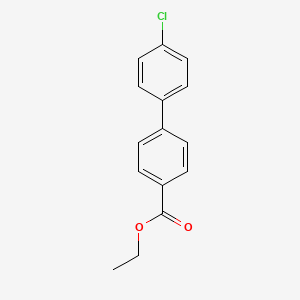![molecular formula C21H20N2O3 B13847316 Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- CAS No. 820977-36-4](/img/structure/B13847316.png)
Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- is a complex heterocyclic compound that combines the structural features of quinoline and indole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and indole moieties in its structure suggests that it may exhibit a wide range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves multi-step reactions that include cyclization and functionalization processes. One common method for synthesizing quinoline derivatives is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene.
For the specific synthesis of Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-, a possible route could involve the initial formation of the indole moiety followed by its coupling with a quinoline precursor. The reaction conditions would likely require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale batch reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors is also becoming more common, as they offer better control over reaction parameters and can lead to higher efficiency and scalability. Catalysts such as palladium or nickel are frequently used to facilitate the reactions, and solvents like dimethylformamide (DMF) or toluene are employed to dissolve the reactants and control the reaction environment .
化学反応の分析
Types of Reactions
Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline, which has different biological properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical diversity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are employed under controlled conditions to achieve selective substitution
Major Products
The major products formed from these reactions include various substituted quinolines and indoles, which can be further functionalized to create compounds with specific biological activities .
科学的研究の応用
Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and as intermediates in organic synthesis .
作用機序
The mechanism of action of Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound .
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Indole: Another heterocyclic compound with significant biological importance.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position, leading to different chemical properties .
Uniqueness
The presence of methoxy and methoxyethoxy groups further enhances its chemical diversity and potential for functionalization .
特性
CAS番号 |
820977-36-4 |
|---|---|
分子式 |
C21H20N2O3 |
分子量 |
348.4 g/mol |
IUPAC名 |
2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]quinoline |
InChI |
InChI=1S/C21H20N2O3/c1-24-9-10-26-16-7-8-19-15(11-16)13-20(22-19)17-12-14-5-3-4-6-18(14)23-21(17)25-2/h3-8,11-13,22H,9-10H2,1-2H3 |
InChIキー |
FGHVSIXJZJTOQT-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=CC2=C(C=C1)NC(=C2)C3=CC4=CC=CC=C4N=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


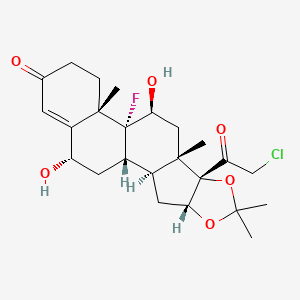
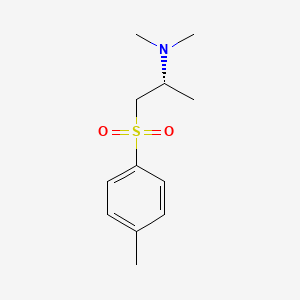




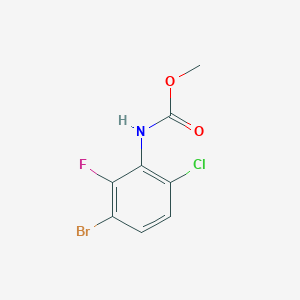
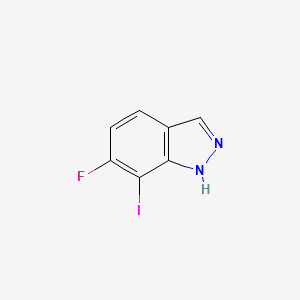

![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13847293.png)

